molecular formula C19H22N2O3 B15091958 [3-(4-anilinoanilino)-2-hydroxypropyl] 2-methylprop-2-enoate CAS No. 39940-88-0

[3-(4-anilinoanilino)-2-hydroxypropyl] 2-methylprop-2-enoate

Cat. No.: B15091958
CAS No.: 39940-88-0
M. Wt: 326.4 g/mol
InChI Key: JYSSGQITKNFRQE-UHFFFAOYSA-N
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Description

[3-(4-anilinoanilino)-2-hydroxypropyl] 2-methylprop-2-enoate: is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes an anilino group, a hydroxypropyl group, and a methylprop-2-enoate group. Its chemical properties make it a subject of interest for researchers in chemistry, biology, medicine, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of [3-(4-anilinoanilino)-2-hydroxypropyl] 2-methylprop-2-enoate typically involves multi-step organic reactions. One common method includes the reaction of 4-anilinoaniline with epichlorohydrin to form an intermediate, which is then reacted with methacrylic acid to yield the final product. The reaction conditions often require controlled temperatures, specific catalysts, and solvents to ensure high yield and purity.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced purification techniques, such as chromatography and crystallization, are common to achieve the desired product quality.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, often using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of quinone derivatives.

    Reduction: Reduction reactions can be performed using agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of amine derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the hydroxy group can be replaced by other nucleophiles such as halides or amines.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate; acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride; typically in anhydrous solvents.

    Substitution: Halides, amines; often in the presence of a base or acid catalyst.

Major Products:

    Oxidation: Quinone derivatives.

    Reduction: Amine derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry: The compound is used as a building block in organic synthesis, particularly in the development of polymers and advanced materials.

Biology: In biological research, it serves as a probe to study enzyme interactions and protein modifications due to its reactive functional groups.

Industry: Used in the production of specialty chemicals, coatings, and adhesives due to its unique chemical properties.

Mechanism of Action

The mechanism by which [3-(4-anilinoanilino)-2-hydroxypropyl] 2-methylprop-2-enoate exerts its effects involves interactions with various molecular targets. The anilino groups can form hydrogen bonds and π-π interactions with proteins and enzymes, influencing their activity. The hydroxypropyl group can participate in hydrogen bonding, enhancing the compound’s solubility and reactivity. The methylprop-2-enoate group can undergo polymerization reactions, forming cross-linked networks in materials science applications.

Comparison with Similar Compounds

    [3-(4-anilinoanilino)-2-hydroxypropyl] 2-methylprop-2-enoate: shares similarities with other anilino derivatives and hydroxypropyl compounds.

    [4-anilinoaniline]: Similar in structure but lacks the hydroxypropyl and methylprop-2-enoate groups.

    [2-hydroxypropyl methacrylate]: Contains the hydroxypropyl and methacrylate groups but lacks the anilino groups.

Uniqueness: The unique combination of anilino, hydroxypropyl, and methylprop-2-enoate groups in this compound provides distinct chemical properties, making it versatile for various applications in research and industry.

Properties

CAS No.

39940-88-0

Molecular Formula

C19H22N2O3

Molecular Weight

326.4 g/mol

IUPAC Name

[3-(4-anilinoanilino)-2-hydroxypropyl] 2-methylprop-2-enoate

InChI

InChI=1S/C19H22N2O3/c1-14(2)19(23)24-13-18(22)12-20-15-8-10-17(11-9-15)21-16-6-4-3-5-7-16/h3-11,18,20-22H,1,12-13H2,2H3

InChI Key

JYSSGQITKNFRQE-UHFFFAOYSA-N

Canonical SMILES

CC(=C)C(=O)OCC(CNC1=CC=C(C=C1)NC2=CC=CC=C2)O

Origin of Product

United States

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